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molecular formula C11H17NO2 B8719369 2,4-Dimethyl-5-ethyl-1H-pyrrole-3-carboxylic acid ethyl ester

2,4-Dimethyl-5-ethyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B8719369
M. Wt: 195.26 g/mol
InChI Key: RRIVPJGCZRTEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070366

Procedure details

2,4-Dimethyl-3-carbethoxy-pyrrole (0.668 g) was dissolved in a mixture of hydriodic acid (10 ml), acetic anhydride (10 ml) and hypophosphorous acid (2 ml). Paraldehyde (0.75 ml) was added. The solution was stirred 5 min., decolorized with phosphonium iodide, and poured into ice water. The cooled mixture was brought to pH 8 with ammonium hydroxide. The product was filtered off and distilled (90°-100°, 5 × 10-4 mm), giving colourless crystals (53%), m.p. 108°-109° after changing to prisms at 105°. For analysis, it was recrystallized from hexane as prismatic rods, m.p. 107°-109° (lit17) 106°-107°).
Quantity
0.668 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:12])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:13][CH:14]1OC(C)OC(C)O1.[I-].[PH4+].[OH-].[NH4+]>I.C(OC(=O)C)(=O)C.[PH2](O)=O>[CH3:1][C:2]1[NH:3][C:4]([CH2:13][CH3:14])=[C:5]([CH3:12])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.668 g
Type
reactant
Smiles
CC=1NC=C(C1C(=O)OCC)C
Name
Quantity
10 mL
Type
solvent
Smiles
I
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
[PH2](=O)O
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[PH4+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off
DISTILLATION
Type
DISTILLATION
Details
distilled (90°-100°, 5 × 10-4 mm)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1NC(=C(C1C(=O)OCC)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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